molecular formula C20H16INO2 B5396952 N-[4-(benzyloxy)phenyl]-2-iodobenzamide

N-[4-(benzyloxy)phenyl]-2-iodobenzamide

Cat. No.: B5396952
M. Wt: 429.2 g/mol
InChI Key: DANYXGOWUGQHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid core substituted with a 4-benzyloxyphenyl group via an amide linkage. This compound combines the electronic effects of iodine (a heavy halogen) with the steric bulk of the benzyloxy moiety, making it a structurally unique molecule for pharmacological and synthetic studies. For example, N-[4-(benzyloxy)phenyl]acetamide is synthesized by alkylation of paracetamol with benzyl chloride under basic conditions, yielding 50–58% . Similar methods likely apply to the iodinated variant, with iodine introduction occurring via halogenation or substitution reactions.

Key structural features include:

  • Benzyloxy group at the para position of the phenyl ring, contributing to lipophilicity and influencing bioavailability.
  • Amide linkage, enabling hydrogen bonding and structural rigidity.

Properties

IUPAC Name

2-iodo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYXGOWUGQHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-iodobenzamide typically involves a multi-step processThe reaction conditions often involve the use of iodinating agents such as iodine or N-iodosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be replaced by other

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-[4-(benzyloxy)phenyl]-2-iodobenzamide and related benzamide derivatives.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity: Iodine vs. Bromine/Chloro: Iodine’s larger atomic radius and lower electronegativity enhance polarizability and metabolic stability compared to bromo or chloro analogs (e.g., 2-Bromo-4-iodobenzamide, ). This makes iodobenzamides preferable in radiopharmaceuticals . Benzyloxy vs.

Synthetic Routes: Ultrasound-assisted synthesis (e.g., 78–88% yields for azetidinone benzamides ) suggests that green chemistry methods could optimize the target compound’s production. Conventional reflux methods for N-[4-(benzyloxy)phenyl]acetamide yield 50–58% , indicating room for improvement via catalytic or microwave-assisted techniques.

Physicochemical Properties: Melting Points: Iodine’s bulkiness elevates melting points in analogs (e.g., N-(2-iodophenyl)-4-methoxybenzamide, Mp 160–162°C vs. acetamide derivatives with Mp 190–247°C ). The target compound likely exhibits a high Mp (>200°C). Solubility: Benzyloxy groups reduce aqueous solubility compared to hydroxyl or amino substituents (e.g., N-[4-(diethylamino)phenyl]-2-iodobenzamide ).

Biological Activity :

  • While direct data for the target compound are lacking, structurally similar iodobenzamides show anti-tubercular and anticancer activity . The benzyloxy group may enhance antimicrobial potency by mimicking tyrosine residues in enzyme active sites .

Q & A

Q. What are the recommended synthetic routes for N-[4-(benzyloxy)phenyl]-2-iodobenzamide, and how can reaction yields be optimized?

Two primary methods are documented:

  • Pd-catalyzed cross-electrophile coupling : Optimized conditions include using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Zn as a reductant in DMA at 100°C, achieving moderate to high yields .
  • Derivatization from paracetamol : Reaction with benzyl chloride in ethanolic KOH under heating yields N-[4-(benzyloxy)phenyl]acetamide. Capsular paracetamol provides higher yields (58%) than tablet forms (50%) (Table 1) .

Table 1. Yield comparison based on paracetamol form

Paracetamol FormYield (%)
Capsular58
Tablet50

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 395.2 for [M+H]⁺) and purity (>95%) .
  • FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and C–I bonds (~500 cm⁻¹) .

Q. What are the key structural motifs in this compound that dictate its chemical reactivity?

  • The benzyloxy group enhances electron density on the phenyl ring, facilitating electrophilic substitution.
  • The iodo substituent acts as a leaving group in cross-coupling reactions, enabling Pd-mediated transformations .

Q. What are the documented solubility and stability profiles of this compound?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
  • Stability : Decomposes above 250°C; light-sensitive due to the iodo group. Analogous nitro derivatives show similar stability patterns .

Q. How do synthetic protocols for this compound compare with those of bromo or chloro analogs?

Bromo analogs (e.g., N-[4-(benzyloxy)phenyl]-2-bromoacetamide) are synthesized via nucleophilic acyl substitution, while iodo derivatives require halogen-exchange reactions or direct iodination (Table 2) .

Table 2. Structural analogs and synthesis differences

CompoundKey Synthetic Step
This compoundPd-catalyzed coupling or paracetamol derivatization
N-[4-(Benzyloxy)phenyl]-2-bromoacetamideBromoacetylation of 4-benzyloxyaniline

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

Electron-donating groups (e.g., benzyloxy) increase the electron density at the aryl iodide, accelerating oxidative addition to Pd(0). Conversely, electron-withdrawing groups slow this step but improve selectivity in C–H functionalization .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Structure-Activity Relationship (SAR) studies : Compare bioactivity of iodo vs. bromo analogs (e.g., anti-inflammatory IC₅₀ values).
  • Orthogonal assays : Use enzyme inhibition (e.g., leukotriene A-4 hydrolase) and cell-based models to validate target engagement .

Q. How can computational methods predict interactions between this compound and target enzymes?

Molecular docking (e.g., AutoDock Vina) models the compound’s binding to hydrophobic pockets in enzymes like SARS-CoV-2 Mᵖʳᵒ. Electrostatic potential maps guide modifications to enhance affinity .

Q. What mechanistic insights are gained from studying catalytic transformations in C–H activation reactions?

Radical trapping experiments and kinetic isotope effects (KIE) reveal a hybrid radical/ionic mechanism for Pd-catalyzed C–H alkylation. The iodo group’s leaving ability is critical for regioselectivity .

Q. What orthogonal analytical approaches validate purity in complex reaction mixtures?

  • HPLC-DAD/MS : Quantify major and minor peaks (λ = 254 nm).
  • ¹H-¹³C HSQC NMR : Resolve overlapping signals in crude mixtures.
  • Elemental analysis : Confirm C, H, N, and I content (±0.3% tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.